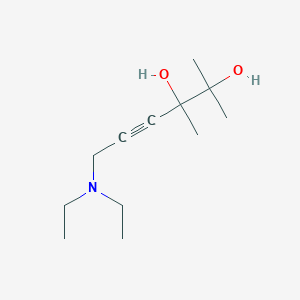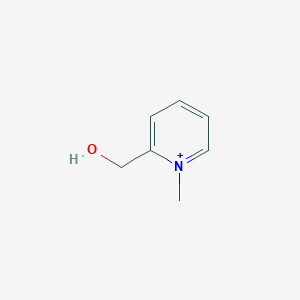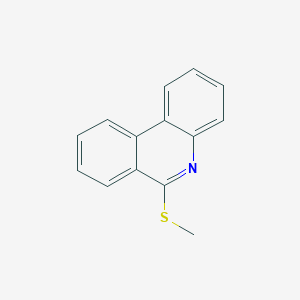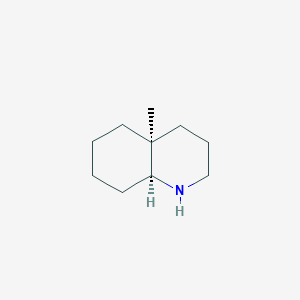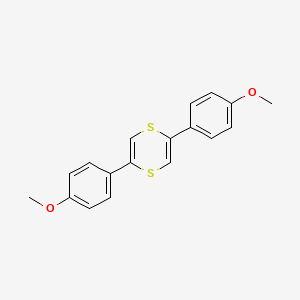
2,5-Bis(4-methoxyphenyl)-1,4-dithiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-methoxyphenyl)-1,4-dithiine is an organic compound characterized by a dithiine ring substituted with two 4-methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-methoxyphenyl)-1,4-dithiine typically involves the reaction of 4-methoxybenzaldehyde with sulfur sources under specific conditions. One common method includes the use of Lawesson’s reagent to facilitate the ring-closing reaction . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the successful formation of the dithiine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis(4-methoxyphenyl)-1,4-dithiine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2,5-Bis(4-methoxyphenyl)-1,4-dithiine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity is explored for developing new pharmaceuticals or bioactive molecules.
Medicine: Research into its medicinal properties includes investigating its potential as an antioxidant or antimicrobial agent.
Mecanismo De Acción
The mechanism by which 2,5-Bis(4-methoxyphenyl)-1,4-dithiine exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
- 2,5-Bis(4-hydroxyphenyl)-1,4-dithiine
- 2,5-Bis(4-methoxyphenyl)-1,3-thiazole
- 2,5-Bis(4-methoxyphenyl)-3,4-diphenylthiophene
Comparison: Compared to similar compounds, 2,5-Bis(4-methoxyphenyl)-1,4-dithiine is unique due to its specific substitution pattern and the presence of the dithiine ringFor example, while 2,5-Bis(4-hydroxyphenyl)-1,4-dithiine may have similar reactivity, the methoxy groups in this compound can influence its solubility and interaction with other molecules .
Propiedades
Número CAS |
37989-51-8 |
|---|---|
Fórmula molecular |
C18H16O2S2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
2,5-bis(4-methoxyphenyl)-1,4-dithiine |
InChI |
InChI=1S/C18H16O2S2/c1-19-15-7-3-13(4-8-15)17-11-22-18(12-21-17)14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 |
Clave InChI |
XTCLQKGOKJVVKQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CSC(=CS2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


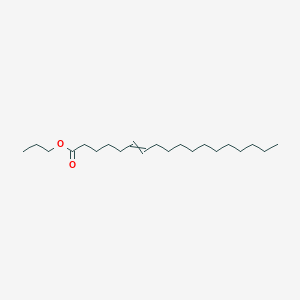
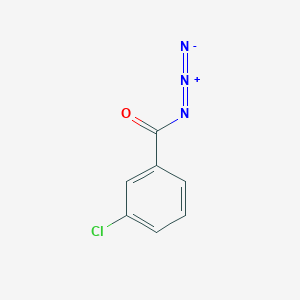
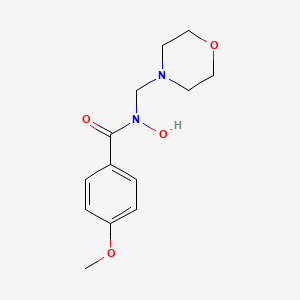
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
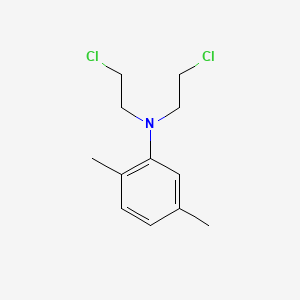
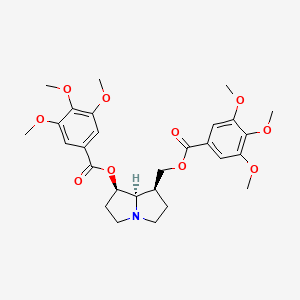
![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)

